Reduced Drug-Likeness Compared to 2-Methoxy-4-Phenylpiperazine Analog: D2 Receptor Affinity and Physicochemical Property Gap
In a series of benzothiazole-based dopamine D2/D3 ligands, compounds bearing an unsubstituted 4-phenylpiperazine moiety (analogs 12–20, which include the target compound) exhibited lower drug-likeness properties compared to their 2-methoxy-4-phenylpiperazine counterparts (analogs 3–11) . The methoxy substitution at the 2-position of 4-phenylpiperazine resulted in a 22-fold increase in D2SR binding affinity relative to the parent ligand, alongside improved drug-likeness scores. While the exact Ki value for the target compound is not reported in isolation, the class-level data demonstrate that the unsubstituted scaffold fails to achieve the dual high-affinity profile and favorable physicochemical metrics of substituted analogs such as compound 9 (Ki hD2SR = 2.8 ± 0.8 nM; Ki hD3R = 3.0 ± 1.6 nM; drug-likeness score = 0.7) .
| Evidence Dimension | Drug-likeness score and D2/D3 receptor affinity after methoxy substitution |
|---|---|
| Target Compound Data | Unsubstituted 4-phenylpiperazine analogs (12–20) show reduced drug-likeness; exact Ki values not isolated for the target compound in this study |
| Comparator Or Baseline | 2-methoxy-4-phenylpiperazine analog (compound 9): Ki hD2SR = 2.8 ± 0.8 nM; Ki hD3R = 3.0 ± 1.6 nM; drug-likeness score = 0.7 |
| Quantified Difference | 22-fold increase in D2SR binding affinity for methoxy-substituted vs. parent ligand; drug-likeness improvement observed but not numerically quantified for unsubstituted series |
| Conditions | In vitro radioligand binding assays at human recombinant D2S and D3 receptors; drug-likeness calculated via clogP, clogS, ligand efficiency, and related metrics |
Why This Matters
Researchers seeking high D2/D3 dual affinity and favorable drug-like properties should select the 2-methoxy-substituted analog; the target compound serves as a lower-activity reference baseline for SAR studies rather than an optimized lead.
- [1] Schübler, M.; Sadek, B.; Kottke, T.; Weizel, L.; Stark, H. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Front. Chem. 2017, 5, 64. View Source
